molecular formula C17H20N4O4S B11992534 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11992534
M. Wt: 376.4 g/mol
InChI Key: PHIXLMFAHATQOJ-UHFFFAOYSA-N
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Description

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Hydroxy and Phenoxy Groups: The hydroxy and phenoxy groups are introduced through nucleophilic substitution reactions, often using phenol derivatives and appropriate alkylating agents.

    Methylation and Thiolation: The methyl and methylthio groups are introduced through methylation and thiolation reactions, respectively, using reagents such as methyl iodide and thiol derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine core, potentially leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group, in particular, may confer unique reactivity and interaction profiles compared to similar compounds.

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-methylsulfanylpurine-2,6-dione

InChI

InChI=1S/C17H20N4O4S/c1-10-6-4-5-7-12(10)25-9-11(22)8-21-13-14(18-17(21)26-3)20(2)16(24)19-15(13)23/h4-7,11,22H,8-9H2,1-3H3,(H,19,23,24)

InChI Key

PHIXLMFAHATQOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2SC)N(C(=O)NC3=O)C)O

Origin of Product

United States

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